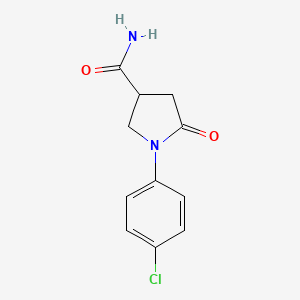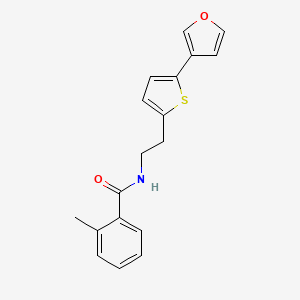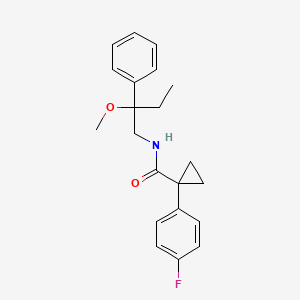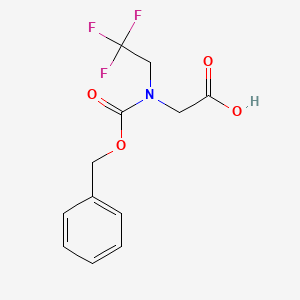
3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClF4N3O2S and its molecular weight is 437.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Fluorinated Isoquinolines and Quinolines : Research by Ichikawa et al. (2006) details the synthesis of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, showcasing a method that could be applicable to the synthesis of complex compounds like 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide (Ichikawa et al., 2006).
Formation of Tetrahydroquinazoline Derivatives : Cremonesi et al. (2010) reported on the synthesis of 1,2,3,4-tetrahydroquinazoline derivatives, which may be relevant to understanding the formation and applications of the compound (Cremonesi et al., 2010).
Anticancer Applications
- Synthesis and Anticancer Activity : Al-Dosari et al. (2013) synthesized several trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety, evaluating their in vitro anticancer activity. This research highlights the potential of similar compounds in cancer treatment (Al-Dosari et al., 2013).
Interaction Studies
- Interactions with Human Serum Albumin : Wang et al. (2016) explored the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA), indicating the relevance of such compounds in biochemical studies and possibly drug delivery systems (Wang et al., 2016).
Fluorophores and Imaging
- Development of Zinc(II) Specific Fluorophores : Kimber et al. (2001) studied zinc(II) specific fluorophores, which are important in intracellular Zn2+ studies. Compounds like 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide could have similar applications in imaging or sensing specific ions or molecules (Kimber et al., 2001).
pH-Responsive Complexes
- pH-Responsive Relaxivity in Mn2+ Complexes : Uzal-Varela et al. (2020) designed ligands containing sulfonamide groups that exhibited pH-dependent relaxivity upon complexation with Mn2+. This suggests potential applications of similar compounds in pH-sensitive imaging or therapeutic systems (Uzal-Varela et al., 2020).
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF4N3O2S/c18-12-9-10(5-6-13(12)19)28(26,27)23-8-7-15-24-14-4-2-1-3-11(14)16(25-15)17(20,21)22/h5-6,9,23H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOPMGJGPHTEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2598968.png)

![Methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate](/img/structure/B2598972.png)
![(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2598976.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2598977.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2598981.png)


![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)

![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)
